Secophenol

Description

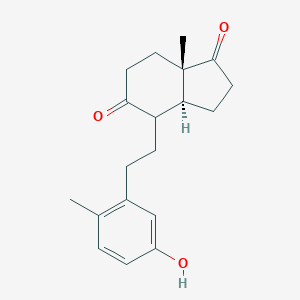

Structure

2D Structure

3D Structure

Properties

CAS No. |

2394-69-6 |

|---|---|

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |

InChI |

InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3/t15-,16-,19-/m0/s1 |

InChI Key |

ZWXONJFCJAGEBA-BXWFABGCSA-N |

SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |

Isomeric SMILES |

CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |

Synonyms |

(3aS,4S,7aS)-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1H-indene-1,5(4H)-dione; [3aS-(3aα,4α,7aβ)]-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl- |

Origin of Product |

United States |

Biochemical Pathways and Microbial Transformations Involving Secophenol

Intermediary Role of Secophenol in Sterol Catabolism

The breakdown of sterols by microorganisms is a vital biogeochemical process and a significant area of research for biotechnological applications, including the synthesis of steroid-based pharmaceuticals. This compound emerges as a crucial intermediate in these catabolic cascades.

Degradation of Cholesterol by Microorganisms Leading to this compound Intermediates

Microorganisms from genera such as Mycobacterium and Rhodococcus are well-known for their ability to utilize cholesterol as a carbon and energy source. nih.govnih.gov The aerobic degradation of cholesterol in these bacteria proceeds through the 9,10-seco pathway. nih.govnih.govresearchgate.net This pathway commences with the oxidation of the cholesterol side chain and the modification of the A-ring to form a 3-keto-4-ene structure. The subsequent critical step is the hydroxylation at the C9α position, which destabilizes the B-ring and leads to its cleavage, forming a this compound intermediate. nih.gov While the direct degradation of cholesterol primarily leads to the formation of androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD), the subsequent action of 3-ketosteroid 9α-hydroxylase on these intermediates generates the precursors to this compound.

Biotransformation of Androstenedione (B190577) to Key Steroid Hormones via this compound

Androstenedione (AD) is a central C19 steroid intermediate in the microbial degradation of sterols. researchgate.net It also serves as a precursor for the synthesis of various steroid hormones. The biotransformation of AD can proceed through a pathway involving 9α-hydroxylation, leading to the formation of 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD). nih.gov This 9-hydroxylated intermediate is then poised to undergo B-ring cleavage to form the this compound, 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione. While this this compound is a key intermediate in the degradative pathway of androstenedione, its direct role as a precursor in the biosynthesis of other key steroid hormones is less commonly the focus. The primary biotechnological interest lies in halting the degradation at the stage of valuable intermediates like AD, ADD, or 9-OHAD. However, understanding the formation of this compound is crucial for controlling these biotransformation processes and preventing the further breakdown of desired steroid products. The this compound itself can be further metabolized by enzymes such as 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione monooxygenase, which hydroxylates it to 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione, continuing the catabolic cascade. wikipedia.orgnih.gov

Enzymatic Mechanisms: The Significance of 9α-Hydroxylation in Secophenologenesis

The formation of this compound is critically dependent on the enzymatic activity of 3-ketosteroid 9α-hydroxylase (KSH). nih.govnih.gov This enzyme is a Rieske-type oxygenase, typically composed of two components: a terminal oxygenase (KshA) and a ferredoxin reductase (KshB). nih.gov KshA contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center, which are essential for the catalytic activity. KshB is responsible for transferring electrons from a reduced pyridine (B92270) nucleotide (NADH or NADPH) to KshA.

The mechanism involves the stereospecific hydroxylation of the C9 position of the steroid nucleus of substrates like androst-4-ene-3,17-dione (AD) or androst-1,4-diene-3,17-dione (ADD). nih.gov This hydroxylation reaction introduces an oxygen atom at the C9α position, yielding 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD) or 9α-hydroxy-1,4-androstadiene-3,17-dione (9-OHADD), respectively. nih.govresearchgate.net This enzymatic step is a key regulatory point in steroid catabolism and is essential for initiating the cleavage of the B-ring to form the this compound structure.

Functional Genomics and Metagenomics of this compound-Producing Microorganisms

Advances in genomics and metagenomics have provided significant insights into the genetic basis of steroid catabolism and the microorganisms capable of mediating these complex biochemical transformations, including the formation of this compound.

Characterization of Microbial Strains Exhibiting this compound-Mediated Pathways

Several bacterial strains, particularly from the phylum Actinobacteria, have been identified and characterized for their ability to degrade sterols via pathways involving this compound intermediates. Mycobacterium smegmatis and various Rhodococcus species, such as Rhodococcus ruber, are model organisms for studying steroid catabolism. nih.govnih.govnih.gov

Genomic analyses of these bacteria have revealed the presence of large gene clusters dedicated to steroid degradation. nih.govscienceopen.com For instance, in Mycobacterium smegmatis, a specific gene cluster designated as C-19+ (MSMEG_2851 to MSMEG_2901) has been identified, which is involved in the catabolism of C-19 steroids like androstenedione. nih.govresearchgate.netdtu.dk This cluster encodes for key enzymes such as isoforms of 3-ketosteroid-Δ1-dehydrogenase (KstD) and 3-ketosteroid 9α-hydroxylase (KshA2 and KshB2), which are directly involved in the pathway leading to this compound formation. nih.gov The expression of this gene cluster is controlled by a PadR-like regulator, and mutations in this regulator can lead to the constitutive expression of these catabolic genes. nih.gov

Similarly, the genome of Rhodococcus ruber strain Chol-4 has been shown to contain multiple isoforms of the 3-ketosteroid 9α-hydroxylase (kshA genes), indicating a sophisticated regulatory system for steroid degradation. nih.gov Functional genomic studies, including the creation of deletion mutants, have helped to elucidate the specific roles of these different enzyme isoforms in the metabolism of various steroid substrates, including those that lead to this compound intermediates. nih.gov

Metagenomic studies of microbial communities from environments like soil and aquatic sediments have also identified the widespread presence of genes associated with steroid degradation, suggesting a broad distribution of this compound-mediated pathways in nature. nih.gov These culture-independent approaches are crucial for understanding the ecological role of steroid-degrading bacteria and for discovering novel enzymes with potential biotechnological applications.

Interactive Data Table: Key Microbial Strains and Their Relevant Genomic Features in this compound-Mediated Pathways

| Microbial Strain | Key Gene/Gene Cluster | Encoded Enzyme(s) | Function in this compound Pathway |

| Mycobacterium smegmatis | C-19+ cluster (MSMEG_2851-MSMEG_2901) | KstD2, KstD3, KshA2, KshB2, HsaA2, HsaC2, HsaD2 | Catabolism of C-19 steroids leading to this compound formation and further degradation. |

| Rhodococcus ruber Chol-4 | kshA1, kshA2, kshA3, kshB | Isoforms of 3-ketosteroid 9α-hydroxylase | 9α-hydroxylation of steroid precursors to initiate B-ring cleavage and this compound formation. |

| Comamonas testosteroni TA441 | tesA1, tesA2 | Components of 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione hydroxylase | Further metabolism of the this compound intermediate. |

Genetic Determinants and Regulatory Networks Governing this compound Metabolism

The microbial metabolism of steroids, leading to the formation of this compound, is governed by a suite of specific genes and is tightly regulated. The genes responsible for steroid degradation are often organized in clusters within the bacterial genome. For instance, the 9,10-seco pathway involves a series of genes encoding for enzymes such as 3-oxo-steroid 1-dehydrogenase, which is crucial for the initial modification of the steroid A-ring.

The regulation of these gene clusters allows the microorganism to respond to the presence of steroids in its environment and modulate its metabolic activity accordingly. The expression of these catabolic genes is often induced by the steroid substrate itself, ensuring that the enzymatic machinery is produced only when needed. This intricate regulatory network allows for the efficient utilization of steroids as a nutrient source.

Ecological and Inter-Kingdom Significance of this compound Biogenesis

The production of this compound by microbial symbionts has profound ecological implications, particularly in the context of host-microbe interactions. These molecules can act as signaling molecules, influencing the physiology and health of the host organism.

This compound in Coral-Microbe Symbioses: A Case Study with Endozoicomonas

Corals harbor a diverse community of symbiotic microorganisms, with the bacterium Endozoicomonas being a prominent and often abundant member in healthy corals. Recent research has highlighted the crucial role of Endozoicomonas in the metabolism of steroids within the coral holobiont.

Endozoicomonas possesses the genetic capacity to degrade coral-derived steroids, including testosterone (B1683101). This degradation is particularly significant during periods of thermal stress, suggesting a role in maintaining coral health under adverse conditions. While the direct production of this compound by Endozoicomonas is yet to be definitively proven, the degradation of the steroid nucleus by this bacterium makes it a plausible producer of secosteroid compounds within the coral tissue. The presence of this compound could play a role in modulating the coral's immune response or protecting it from pathogens.

Implications for Steroid Hormone Synthesis in Symbiotic Systems

The microbial biotransformation of steroids, including the potential production of this compound, has significant implications for the availability and activity of steroid hormones within a symbiotic system. Microorganisms can modify host-derived steroids, leading to the formation of new compounds with potentially different biological activities.

In the coral-Endozoicomonas symbiosis, it has been shown that Endozoicomonas can convert coral-derived cholesterol into the steroid hormones testosterone and progesterone, especially during thermal stress. This microbial contribution to the steroid hormone pool of the coral can have far-reaching effects on the host's physiology, including its reproductive processes and stress response. The formation of this compound from the further degradation of these hormones could represent a mechanism for hormone clearance or the generation of novel signaling molecules within the holobiont. This interplay highlights the intricate and often overlooked role of microbial symbionts in shaping the endocrinology of their hosts.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Secosteroid |

| Steroid |

| Androgen |

| Estrogen |

| Bile Acid |

| Phenolic 9,10-secosteroid |

| Testosterone |

| Cholesterol |

Synthetic Chemistry and Chemical Derivatization of Secophenol

Methodologies for the Chemical Synthesis of Secophenol and its Structural Analogues

The synthesis of this compound, chemically known as 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione, and its analogues can be achieved through both chemoenzymatic and total organic synthesis strategies.

A prominent and efficient method for creating the 9,10-seco steroid scaffold is through a chemoenzymatic approach. nih.gov This strategy often employs a 3-ketosteroid 9α-hydroxylase (KSH) enzyme. nih.gov The process begins with a readily available tetracyclic steroid precursor, such as androstenedione (B190577). The KSH enzyme facilitates a biocatalytic 9α-hydroxylation, which is followed by a fragmentation cascade. This enzymatic reaction cleaves the C9-C10 bond and promotes the aromatization of the A-ring, leading to the formation of the characteristic this compound structure. nih.gov This biomimetic approach is valued for its high efficiency and specificity. nih.gov

While total organic synthesis of this compound itself is less commonly detailed, the synthesis of other secosteroid analogues provides insight into potential chemical pathways. These routes are often complex, multi-step processes that involve the careful construction of the steroid nucleus from simpler starting materials. For instance, the synthesis of 5,10-seco analogs of testosterone (B1683101) has been achieved starting from the radical oxidation of a diacetoxy-androstanol derivative. Such syntheses require meticulous control over stereochemistry and functional group manipulations to yield the desired secosteroid framework.

The synthesis of structural analogues of this compound can be approached by utilizing different starting steroid precursors in the chemoenzymatic process or by employing varied chemical reagents and strategies in a total synthesis approach. These modifications can introduce different functional groups or alter the stereochemistry at various positions, leading to a diverse range of this compound-related compounds.

Table 1: Comparison of Synthetic Methodologies for Secosteroids

| Methodology | Key Features | Starting Materials (Examples) | Advantages | Challenges |

|---|---|---|---|---|

| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., KSH) for specific bond cleavage and aromatization. nih.gov | Androstenedione, other tetracyclic steroids. | High specificity and efficiency, biomimetic. nih.gov | Enzyme availability and stability can be limiting factors. |

| Total Organic Synthesis | Multi-step chemical construction from simpler molecules. | Varies depending on the target analogue. | High versatility in creating diverse structural analogues. | Often involves long and complex reaction sequences with potential for low overall yields. |

Strategic Derivatization for Modifying this compound's Chemical Reactivity

The chemical reactivity of this compound can be strategically modified through the derivatization of its key functional groups: the phenolic hydroxyl group on the A-ring and the two ketone groups at positions 9 and 17. These modifications can alter the compound's polarity, stability, and interaction with other molecules.

Derivatization of the phenolic hydroxyl group is a common strategy. Reactions such as esterification or etherification can be employed to protect this group or to introduce new functionalities. For example, acylation with acyl chlorides or anhydrides in the presence of a base can convert the hydroxyl group into an ester. This modification can influence the molecule's lipophilicity and may be used to modulate its biological activity or to facilitate purification.

The ketone groups at C9 and C17 are also amenable to a variety of chemical transformations. Reduction of these ketones using reducing agents like sodium borohydride (B1222165) would yield the corresponding hydroxyl groups, introducing new chiral centers and significantly altering the molecule's shape and hydrogen bonding capabilities. These hydroxyl groups could then be further derivatized. Conversely, the ketone groups can undergo reactions such as reductive amination to introduce nitrogen-containing functional groups.

The choice of derivatization strategy depends on the desired modification of chemical reactivity. For instance, introducing bulky protecting groups on the hydroxyl or ketone functions can sterically hinder certain regions of the molecule, thereby directing subsequent reactions to other positions.

Table 2: Examples of Derivatization Reactions for this compound

| Functional Group | Reaction Type | Reagents (Examples) | Potential Modification of Reactivity |

|---|---|---|---|

| Phenolic Hydroxyl (C3) | Esterification | Acyl chlorides, Anhydrides | Increased lipophilicity, protection of the hydroxyl group. |

| Etherification | Alkyl halides | Altered polarity and hydrogen bonding capacity. | |

| Ketones (C9, C17) | Reduction | Sodium borohydride | Introduction of hydroxyl groups, creation of new chiral centers. |

| Reductive Amination | Amines, Sodium cyanoborohydride | Introduction of nitrogen-containing moieties. |

Isolation, Identification, and Control of this compound Impurities

The control of impurities is a critical aspect of the synthesis of this compound, ensuring its purity and quality. Impurities can arise from various sources, including the starting materials, side reactions during the synthesis, or degradation of the final product.

Common potential impurities in the chemoenzymatic synthesis of this compound could include residual starting steroid, incompletely reacted intermediates, and byproducts from the enzymatic reaction. For example, if the C9-C10 cleavage is incomplete, a 9-hydroxy-androstenedione intermediate could be a potential process-related impurity. In microbial transformation processes, which are often used in steroid chemistry, a variety of side-products can be generated through unintended enzymatic activities of the microorganism, such as hydroxylations at undesired positions or reductions of ketone groups.

The isolation and identification of these impurities are typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a primary tool for separating the main compound from its impurities. Once isolated, the structure of the impurity can be elucidated using techniques such as mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy to provide detailed structural information.

Control of impurities is implemented through a multi-faceted strategy. This includes:

Sourcing high-purity starting materials: Ensuring the quality of the initial steroid precursor minimizes the introduction of starting material-related impurities.

Optimization of reaction conditions: Fine-tuning parameters such as temperature, pH, reaction time, and enzyme/reagent concentration can maximize the yield of the desired product and minimize the formation of side-products.

In-process monitoring: Utilizing analytical techniques like HPLC to monitor the progress of the reaction allows for timely adjustments and ensures the reaction goes to completion.

Robust purification methods: Developing effective crystallization or chromatographic purification steps is essential for removing impurities from the final product.

Stability testing: Evaluating the stability of this compound under various conditions (e.g., heat, light, humidity) helps to identify potential degradation products and establish appropriate storage conditions.

Table 3: Potential Impurities in this compound Synthesis and Control Strategies

| Potential Impurity | Possible Origin | Analytical Identification Methods | Control Strategy |

|---|---|---|---|

| Residual Starting Steroid (e.g., Androstenedione) | Incomplete reaction. | HPLC, LC-MS | Optimization of reaction time and conditions; effective purification. |

| 9-Hydroxy-androstenedione | Incomplete enzymatic fragmentation. | HPLC, LC-MS, NMR | Optimization of enzyme activity and reaction conditions. |

| Over-reduced this compound Analogues | Non-specific enzymatic reduction of ketones. | HPLC, LC-MS, NMR | Selection of specific microbial strains or enzymes; optimization of fermentation conditions. |

| Degradation Products | Instability of the final product. | HPLC, LC-MS | Stability testing to identify degradation pathways; proper storage conditions. |

Pharmacological and Mechanistic Research on Seco Phenol Derived Bioactive Molecules

Seco-Phenol as a Key Structural Motif in Duocarmycin and CC-1065 Analogues

The natural products CC-1065 and duocarmycin SA are potent antitumor agents that derive their biological activity from their ability to selectively alkylate DNA within the minor groove. nih.govnih.gov A central feature of these molecules is a cyclopropa[c]pyrrolo[3,2-e]indole (CPI) or similar alkylating subunit. However, the inherent reactivity of the strained cyclopropane (B1198618) ring can lead to premature reactions and systemic toxicity. To address this, researchers have extensively utilized "seco-" forms, where the cyclopropane ring is opened to form a more stable chloromethyl or other suitable leaving group attached to a phenol (B47542). This seco-phenol structure acts as a latent form of the active alkylating agent. nih.govacs.org

The seco-phenol motif is integral to the design of prodrugs that can be selectively activated in the target environment, such as a tumor. The phenolic hydroxyl group is crucial for the subsequent activation step, which involves an intramolecular cyclization to regenerate the active cyclopropane ring. nih.gov Synthetic analogues have explored variations in both the alkylating portion (Segment A) and the DNA-binding portion (Segment B) to optimize potency and selectivity. nih.govacs.org For instance, the simplified 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit has been widely studied due to its enhanced stability and potency compared to the natural product's alkylating moiety. nih.gov The seco-CBI structure, therefore, represents a key platform for developing novel anticancer agents.

| Compound/Motif | Key Structural Feature | Role/Significance |

|---|---|---|

| CC-1065 | Dimeric DNA-binding segment (Segment B) | Parent natural product, potent DNA alkylator. nih.govadcreview.com |

| Duocarmycin SA | Monomeric DNA-binding segment (Segment B) | Natural product with high cytotoxic potency. nih.govnih.gov |

| seco-CBI | Opened cyclopropane ring with a phenolic hydroxyl | Stable prodrug form, precursor to the active CBI alkylating agent. nih.gov |

| CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) | Simplified, highly potent alkylating subunit (Segment A) | Enhanced stability and potency relative to the natural alkylation subunit. nih.gov |

Intramolecular Cyclization (Spirocyclization) Mechanisms of Seco-Phenols in Prodrug Activation

The activation of seco-phenol prodrugs into their cytotoxic form is a critical step that is governed by an intramolecular cyclization reaction. This process, often referred to as a Winstein spirocyclization, is triggered by the deprotonation of the phenolic hydroxyl group. nih.gov Under physiological conditions, the resulting phenoxide anion acts as an internal nucleophile, attacking the carbon atom bearing the leaving group (e.g., a chloride). This attack leads to the formation of the strained, three-membered cyclopropane ring, which is the active electrophile responsible for DNA alkylation. nih.gov

The efficiency of this spirocyclization is a key determinant of the prodrug's activity. The rate of cyclization can be modulated by the electronic properties of the aromatic ring and the nature of the leaving group. This allows for the fine-tuning of the activation kinetics, which is a crucial aspect of prodrug design. The cyclization must be slow enough to prevent premature activation in systemic circulation but rapid enough to ensure efficient generation of the cytotoxic agent within the target tissue. The judicious choice of reaction conditions, such as the use of a nonpolar, aprotic solvent during synthesis, can prevent this facile spirocyclization from occurring prematurely. nih.gov

Elucidation of Structure-Activity Relationships in Seco-Phenol Based Drug Design

Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the seco-phenol-containing molecules affect their biological activity. nih.govacs.org These studies have systematically varied the structure of both the DNA-binding "Segment B" and the alkylating "Segment A" precursors.

In Segment A, modifications to the seco-phenol portion and the attached DNA-binding moiety are critical for activity. The position and electronic nature of substituents on the phenolic ring can influence the pKa of the hydroxyl group, thereby affecting the rate of the activating spirocyclization. The goal of SAR in this context is to create a molecule with optimal DNA binding and efficient, selective activation at the target site. nbinno.comresearchgate.net

| Structural Modification | Effect on Activity | Rationale |

|---|---|---|

| Simplification of Segment B (e.g., from dimeric to mono-indole) | Potency is often retained. nih.govacs.org | High tolerance for variance in the DNA-binding domain. nih.gov |

| Introduction of electron-withdrawing groups on the phenolic ring | May decrease the rate of spirocyclization. | Increases the pKa of the phenol, slowing the formation of the nucleophilic phenoxide. |

| Introduction of electron-donating groups on the phenolic ring | May increase the rate of spirocyclization. | Decreases the pKa of the phenol, facilitating the formation of the nucleophilic phenoxide. |

| Modification of the leaving group in the seco-form | Alters the rate of cyclization and overall stability. | A better leaving group will generally lead to faster cyclization. |

Reductive Activation Pathways of Seco-Phenol Prodrugs in Hypoxic Environments

A significant advancement in the design of seco-phenol-based prodrugs has been the development of molecules that are selectively activated in the hypoxic environments characteristic of solid tumors. nih.govnih.gov This strategy aims to increase the therapeutic index of these potent cytotoxins by limiting their activation to the tumor microenvironment, which is often poorly oxygenated. nih.gov

One approach involves masking the crucial phenolic hydroxyl group with a moiety that can be cleaved under reductive conditions. For example, N-acyl O-amino derivatives of seco-CBI-indole2 have been designed as reductively activated prodrugs. nih.gov In this design, the phenol is protected as an O-amino N-acyl derivative. The weak N-O bond can be cleaved by reducing agents, such as thiols, which are present at higher concentrations in hypoxic tumor environments. nih.gov This cleavage unmasks the phenol, which can then participate in the intramolecular spirocyclization to generate the active DNA alkylator.

The stability of the N-O bond can be tuned by altering the electronic and steric environment of the N-acyl group. nih.gov This allows for the creation of a series of prodrugs with a range of activation rates, providing a direct correlation between stability and biological potency. Some of these reductively activated prodrugs have shown efficacy comparable to or exceeding that of the free drug in preclinical models, suggesting that this targeted release mechanism offers a significant therapeutic advantage. nih.gov This approach represents a sophisticated strategy for achieving tumor-selective activation of highly potent seco-phenol-based anticancer agents. plos.org

Advanced Analytical and Spectroscopic Characterization in Secophenol Research

High-Resolution Chromatographic Separation and Purification Techniques for Secophenol

The effective separation and purification of secophenols from complex mixtures, such as crude plant extracts or biological samples, is a critical prerequisite for their accurate characterization and analysis. High-performance liquid chromatography (HPLC) is the predominant technique employed for this purpose due to its robustness and versatility. nih.gov The choice of stationary phase, mobile phase composition, and detection method are all crucial parameters that must be optimized for successful separation.

Reversed-phase HPLC, utilizing stationary phases like C18, is a common choice for the separation of moderately polar phenolic compounds. nih.govacs.org For highly polar secophenols, such as sulfated metabolites, adjustments to the mobile phase, including the use of buffers like ammonium acetate to control pH, are essential to achieve adequate retention and satisfactory peak shape. nih.gov The complexity of natural extracts often requires preliminary purification steps, such as solid-phase extraction (SPE) or open column chromatography, to remove interfering substances before HPLC analysis. acs.orgresearchgate.net

Given that many secophenols possess chiral centers, the separation of enantiomers is crucial, as different stereoisomers can exhibit distinct biological activities. Chiral chromatography, particularly using columns with a chiral stationary phase (CSP), is the most effective method for resolving enantiomers. creative-proteomics.commetwarebio.com Polysaccharide-based CSPs are widely used and can be operated in both normal-phase and reversed-phase modes, offering broad selectivity for a wide range of chiral compounds. mdpi.com Alternative techniques such as high-speed counter-current chromatography (HSCCC) offer a valuable option that avoids the irreversible sample adsorption sometimes associated with solid stationary phases. acs.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis This table is interactive and can be sorted by clicking on the headers.

| Technique | Stationary Phase Examples | Mobile Phase Examples | Primary Application | Key Advantages |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18, C8, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water (often with formic or acetic acid) | General separation and quantification of moderately polar secophenols. | Robust, versatile, wide availability of columns and methods. |

| HILIC | Amide, Cyano | High organic content with a small aqueous portion (e.g., 95% Acetonitrile) | Separation of very polar this compound metabolites (e.g., glycosides, sulfates). | Better retention for highly polar compounds than reversed-phase. |

| Chiral HPLC | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Hexane/Isopropanol (Normal Phase), Acetonitrile/Water (Reversed Phase) | Separation of this compound enantiomers. metwarebio.com | Resolves stereoisomers, which is critical for pharmacological studies. |

| Preparative HPLC | C18, Silica (larger particle sizes) | Similar to analytical HPLC but at higher flow rates | Isolation and purification of larger quantities of specific secophenols. | Allows for the collection of pure compounds for further study (e.g., NMR). acs.org |

| HSCCC | Liquid-liquid system (no solid support) | Immiscible solvent pairs (e.g., Hexane/Ethyl Acetate/Methanol/Water) | Purification of secophenols from crude extracts without solid support. acs.org | High sample loading capacity, no irreversible adsorption. acs.org |

Mass Spectrometry for Molecular Identification and Metabolomic Profiling of this compound Pathways

Mass spectrometry (MS) is a cornerstone analytical technique in this compound research due to its exceptional sensitivity and ability to provide molecular weight and structural information from minute sample quantities. acs.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identifying known secophenols and profiling their metabolites in complex biological mixtures. nottingham.ac.uk

The process involves ionizing the analyte, separating the ions based on their mass-to-charge ratio (m/z), and detecting them.

Ionization Techniques: Electrospray ionization (ESI) is the most common method for analyzing phenolic compounds as it is a soft ionization technique that typically produces an intact molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), which provides the molecular weight. dphen1.com Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique particularly useful for imaging applications, allowing for the visualization of the spatial distribution of secophenols and their metabolites directly in tissue sections. creative-proteomics.commetwarebio.com

Mass Analyzers: Several types of mass analyzers are used. Triple quadrupole (QqQ) instruments are excellent for targeted quantitative analysis due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. researchgate.net High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FTICR), provide highly accurate mass measurements. acs.org This accuracy allows for the determination of elemental compositions, which is invaluable for identifying unknown metabolites and distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). Hybrid analyzers like Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap combine the advantages of different analyzer types. acs.org

Tandem Mass Spectrometry (MS/MS) is used to gain structural information by inducing fragmentation of a selected precursor ion. The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint, which can be used to identify the compound by comparing it to spectral libraries or through de novo interpretation. researchgate.net For phenolic acids, a common fragmentation pathway in negative ion mode is the loss of a carboxyl group (CO₂), corresponding to a neutral loss of 44 Da. mdpi.com

In metabolomics, LC-HRMS is used to generate a comprehensive profile of all detectable this compound-related metabolites in a biological sample. By comparing profiles from different biological states (e.g., before and after ingestion of a this compound-rich food), researchers can identify new metabolic pathways and biomarkers of exposure. mdpi.comnih.gov

Table 3: Mass Spectrometry Techniques in this compound Research This table outlines the applications of different mass spectrometry configurations.

| Technique | Ionization | Mass Analyzer | Primary Application |

|---|---|---|---|

| LC-ESI-QqQ-MS | Electrospray (ESI) | Triple Quadrupole (QqQ) | Targeted quantification of known secophenols and their metabolites. |

| LC-ESI-Q-TOF-MS | Electrospray (ESI) | Quadrupole Time-of-Flight (Q-TOF) | Untargeted metabolomics, identification of unknown metabolites, accurate mass measurement. nottingham.ac.uk |

| LC-ESI-Orbitrap-MS | Electrospray (ESI) | Orbitrap | High-resolution untargeted metabolomics, confident elemental composition determination. acs.org |

| MALDI-TOF Imaging | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Time-of-Flight (TOF) | Visualization of the spatial distribution of secophenols and their metabolites in tissue sections. creative-proteomics.comarlok.com |

Quantitative Determination of this compound and its Metabolites in Biological Matrices

Accurately quantifying secophenols and their metabolites in biological matrices such as plasma, urine, and tissues is essential for understanding their bioavailability, metabolism, and pharmacokinetic profiles. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity, specificity, and throughput. acs.orgnih.gov

Sample Preparation: The complexity of biological matrices necessitates a robust sample preparation protocol to remove interferences like proteins and phospholipids that can suppress the MS signal and contaminate the analytical system. acs.org

Plasma/Serum: Common preparation methods include protein precipitation with organic solvents (e.g., acetonitrile, methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govmdpi.com For conjugated metabolites (glucuronides and sulfates), an enzymatic hydrolysis step using enzymes like β-glucuronidase/sulfatase is often included to release the parent aglycone before extraction and analysis. nih.gov

Urine: A "dilute-and-shoot" approach, where the urine sample is simply diluted with the mobile phase before injection, is often sufficient. oregonstate.edu However, for trace-level analysis, SPE may be employed to concentrate the analytes and remove salts. nih.gov

Method Validation: For quantitative analysis, the analytical method must be rigorously validated according to guidelines from regulatory bodies like the ICH. scielo.brnih.gov Key validation parameters ensure the reliability and accuracy of the data:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.99 is typically required. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery (typically 85-115%). Precision measures the reproducibility of the results, expressed as the relative standard deviation (RSD), which should generally be <15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. scielo.br These values define the sensitivity of the method.

Matrix Effect: This assesses the influence of co-eluting, endogenous matrix components on the ionization of the target analyte.

Stability: The stability of the analytes is evaluated under various conditions (e.g., freeze-thaw cycles, short-term storage) to ensure sample integrity. nih.gov

The development of high-throughput methods allows for the simultaneous quantification of a large number of metabolites in a single, rapid analysis, which is crucial for large-scale clinical and epidemiological studies. acs.org

Table 4: Method Validation Parameters for Quantitative Analysis of Secophenols in Biological Fluids This table summarizes key validation metrics for LC-MS/MS methods based on typical regulatory guidelines.

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve. | ≥ 0.99 nih.gov |

| Accuracy (% Recovery) | Closeness of measured concentration to the true concentration. | 80-120% of the nominal value (85-115% is often targeted). nih.gov |

| Precision (% RSD) | Repeatability and intermediate precision of measurements. | ≤ 15% (≤ 20% at the LOQ). nih.gov |

| Limit of Quantification (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Analyte response should be at least 5-10 times the response of the blank. scielo.br |

| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank matrix. |

| Recovery (% R) | Efficiency of the extraction process from the biological matrix. | Should be consistent, precise, and reproducible. nih.gov |

Prospective Research Avenues and Translational Implications of Secophenol

Exploration of Secophenol as a Precursor for Novel Steroidogenesis Modulators

This compound is a phenolic compound structurally derived from steroids fishersci.atwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org. Its significance in biological systems is underscored by its role as a metabolite in the cholesterol degradation pathway within the coral-associated bacterium Endozoicomonas. Under conditions of thermal stress, Endozoicomonas metabolizes cholesterol into steroid hormones, such as testosterone (B1683101) and progesterone, with androstenedione (B190577) serving as an intermediate that is further converted into this compound before entering the tricarboxylic acid (TCA) cycle. This metabolic route firmly establishes this compound's intricate connection to steroid metabolism in a microbial-host interaction context. researchgate.net

Steroidogenesis, the fundamental biological process of converting cholesterol into various biologically active steroid hormones, is meticulously regulated by a cascade of enzymes, including cytochrome P450 enzymes and hydroxysteroid dehydrogenases ontosight.aiciteab.com. Given this compound's seco-steroid configuration and its derivation from cholesterol and androstenedione metabolism, it emerges as a promising chemical scaffold for the design and synthesis of novel compounds capable of modulating steroidogenic pathways. Research in this domain could focus on synthesizing this compound analogs with precise structural modifications to investigate their interactions with and effects on specific steroidogenic enzymes, thereby influencing hormone production and balance.

The precedent set by endocrine-disrupting chemicals (EDCs), which are known to influence steroidogenic enzyme activity and expression and consequently impact hormone synthesis, further supports the potential of this compound and its derivatives as targeted modulators wikidoc.org. The ongoing research into the chemoenzymatic synthesis of 9,10-secosteroids, a class of compounds to which this compound belongs, highlights the feasibility of developing this compound analogs with tailored steroidogenesis-modulating properties researchgate.net. This research avenue could lead to the discovery of new therapeutic agents for conditions characterized by dysregulated steroid hormone levels.

Unveiling Undiscovered Biological Functions and Signaling Roles of this compound

Beyond its established role in microbial steroid metabolism, this compound's full spectrum of biological functions and potential signaling roles remains an active area for investigation. One notable reported function is its activity as an inhibitor of ADAMs (A Disintegrin And Metalloproteases), a family of enzymes integral to various cellular processes, including cell adhesion, migration, and signaling google.com. This inhibitory capacity suggests broader implications for this compound in cellular regulation and its potential application in therapeutic contexts related to ADAM-mediated pathways, such as in the stabilization of type XVII collagen expression to address hair loss and graying. google.com

The observation that Endozoicomonas produces steroid hormones and this compound in response to thermal stress, and that these steroids can function as "interkingdom signals" influencing host immunity and inhibiting pathogenic microbes, strongly suggests that this compound itself may possess undiscovered signaling roles in host-microbe interactions researchgate.net. Future research could explore whether this compound directly influences host cellular processes, modulates immune responses, or impacts microbial community dynamics as a signaling molecule. Such investigations could significantly advance the understanding of symbiotic relationships and the pathogenesis of diseases.

Further studies are warranted to comprehensively identify specific protein targets beyond ADAMs and to elucidate the precise molecular mechanisms underlying this compound's observed biological activities. This could involve employing advanced omics-based methodologies to analyze changes in gene expression, protein phosphorylation, or metabolite profiles in response to this compound exposure, thereby revealing novel biological pathways and signaling networks that it influences.

Biotechnological Applications in Microbial Engineering for this compound Production or Transformation

The natural biosynthesis of this compound from cholesterol by Endozoicomonas provides a robust foundation for its biotechnological production researchgate.net. Microbial engineering offers powerful strategies to optimize and scale up the biosynthesis of this compound or to facilitate its biotransformation into other valuable compounds.

Advanced metabolic engineering and synthetic biology tools, including CRISPR-Cas systems, can be strategically employed to enhance this compound production in microbial cell factories citeab.comwikipedia.orgalfa-chemistry.com. This involves targeted modifications of existing metabolic pathways or the introduction of heterologous genes into suitable host microorganisms to improve the yield and efficiency of this compound synthesis. For example, engineering efforts could focus on augmenting the flux through the cholesterol degradation pathway in engineered strains or optimizing the enzymatic steps responsible for converting steroid intermediates into this compound oup.comoup.com. The widespread presence of steroid-degrading bacteria and their well-characterized catabolic pathways for 9,10-seco steroids further underscore the potential for successful engineering initiatives in this area researchgate.net.

Beyond direct production, microbial engineering can also facilitate the biotransformation of this compound into novel derivatives with enhanced or altered biological properties. By introducing specific biocatalytic enzymes or pathways into microbial hosts, this compound could serve as a versatile precursor for the chemoenzymatic synthesis of new compounds, including potential steroidogenesis modulators or other pharmaceutical intermediates researchgate.net. This approach leverages the inherent precision and sustainability of microbial biocatalysis for advanced chemical synthesis, presenting an environmentally conscious alternative to conventional chemical methods.

Q & A

Basic Research Questions

Q. How should researchers design reproducible experiments to study Secophenol’s physicochemical properties?

- Methodological Answer : Experimental design must include clearly defined variables (e.g., temperature, solvent systems) and controls (e.g., blank reactions, reference compounds). Detailed protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) should be documented to ensure reproducibility. For known compounds, cite established methods; for novel procedures, provide full spectral data and purity validation .

Q. What analytical techniques are optimal for quantifying this compound in environmental or biological samples?

- Methodological Answer : Use chromatography-mass spectrometry (GC-MS/LC-MS) for trace analysis due to high sensitivity. Validate methods with calibration curves, spike-recovery tests, and internal standards. For structural elucidation, combine spectroscopic techniques (e.g., FTIR, UV-Vis) with computational modeling (e.g., DFT) .

Q. How can researchers formulate focused research questions about this compound’s environmental behavior?

- Methodological Answer : Conduct a systematic literature review to identify gaps (e.g., degradation pathways under varying pH or microbial activity). Narrow the scope using the PICO framework: Population (e.g., aquatic ecosystems), Intervention (e.g., UV exposure), Comparison (e.g., vs. chlorophenols), Outcome (e.g., half-life estimation) .

Advanced Research Questions

Q. How should contradictory data on this compound’s toxicity mechanisms be resolved?

- Methodological Answer : Perform meta-analyses to reconcile discrepancies (e.g., conflicting IC50 values). Assess methodological variables: cell lines, exposure durations, or assay interference (e.g., autofluorescence). Validate findings using orthogonal assays (e.g., transcriptomics alongside traditional cytotoxicity tests) .

Q. What strategies optimize this compound’s synthesis yield while minimizing hazardous byproducts?

- Methodological Answer : Employ design-of-experiments (DoE) to test reaction parameters (e.g., catalyst loading, solvent polarity). Monitor byproduct formation via real-time analytics (e.g., in-situ IR). Green chemistry principles (e.g., solvent substitution, atom economy) should guide process optimization .

Q. How can computational models enhance understanding of this compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock) with molecular dynamics simulations to predict binding affinities and conformational changes. Validate models with experimental data (e.g., crystallography, mutagenesis studies). Address limitations (e.g., force field accuracy) through iterative refinement .

Q. What frameworks support integrating this compound research into broader environmental risk assessments?

- Methodological Answer : Use probabilistic models (e.g., Monte Carlo simulations) to estimate exposure thresholds and ecological risks. Incorporate spatial-temporal data (e.g., GIS mapping of contamination hotspots) and comparative toxicogenomics (e.g., cross-species sensitivity analysis) .

Methodological Best Practices

- Data Reproducibility : Archive raw datasets, code, and instrument parameters in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Literature Reviews : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use Boolean search strings (e.g., "this compound AND degradation NOT industrial") to filter irrelevant results .

- Ethical Compliance : For studies involving biological samples, document IRB approvals and informed consent protocols. Adhere to chemical safety guidelines (e.g., SDS protocols for handling hazardous intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.